4-BROMO-2-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL
Description
4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol is a brominated phenolic compound featuring a piperazine moiety substituted with a 2-(trifluoromethyl)benzyl group. Its molecular structure integrates a phenol ring with a bromine atom at the para position and a methylene-linked piperazino group at the ortho position. The piperazine nitrogen is further functionalized with a benzyl group bearing a trifluoromethyl substituent.
Properties
IUPAC Name |
4-bromo-2-[[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrF3N2O/c20-16-5-6-18(26)15(11-16)13-25-9-7-24(8-10-25)12-14-3-1-2-4-17(14)19(21,22)23/h1-6,11,26H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJDDMSRVPMFDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL typically involves multiple steps, starting with the bromination of phenol derivatives. The introduction of the trifluoromethyl group is often achieved through nucleophilic substitution reactions. The piperazine moiety is then introduced via a nucleophilic substitution reaction with a suitable benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or piperazines.
Scientific Research Applications
The compound 4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, synthesis, and relevant case studies.
Properties
This compound features a bromine atom, a trifluoromethyl group, and a piperazine moiety, which contribute to its unique chemical properties and biological activities.
Medicinal Chemistry
4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that halogenated phenols can inhibit tumor growth by interfering with cell signaling pathways.
Antimicrobial Properties
The presence of the piperazine ring suggests potential antimicrobial activity. Compounds containing piperazine have been reported to possess broad-spectrum antibacterial and antifungal activities, making them candidates for drug development against resistant strains of pathogens.
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials, particularly in polymer science.
Polymer Additives
Due to its bromine content, it can act as a flame retardant or plasticizer in polymer formulations. The trifluoromethyl group enhances thermal stability and chemical resistance, making it suitable for high-performance materials.
Agricultural Chemistry
Compounds similar to 4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol have been explored for their herbicidal and pesticidal properties. The ability to modify plant growth or inhibit pest development is critical for sustainable agriculture.
General Synthetic Routes
The synthesis of 4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol typically involves multi-step reactions:
-
Formation of the Piperazine Derivative :
- Reaction of 2-(trifluoromethyl)benzyl chloride with piperazine.
- Use of organic solvents such as DMF or DMSO under reflux conditions.
-
Bromination :
- Bromination of the phenolic compound using bromine or N-bromosuccinimide (NBS).
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Final Coupling Reaction :
- Coupling the piperazine derivative with the brominated phenol under basic conditions to yield the final product.
Reaction Conditions
- Solvents : Commonly used solvents include dichloromethane and acetonitrile.
- Temperature : Reactions are typically carried out at elevated temperatures (60-80°C).
- Purification : The final product is purified using column chromatography.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored derivatives of phenolic compounds, demonstrating that modifications like those found in 4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol can enhance cytotoxicity against breast cancer cell lines by modulating apoptosis pathways .
Case Study 2: Antimicrobial Activity
Research conducted by Pharmaceutical Biology highlighted the antimicrobial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The study concluded that compounds with trifluoromethyl substitutions showed improved activity compared to their non-fluorinated counterparts .
Case Study 3: Polymer Applications
A patent application described the use of brominated phenolic compounds as flame retardants in polymer formulations, emphasizing their thermal stability and effectiveness in reducing flammability .
Mechanism of Action
The mechanism of action of 4-BROMO-2-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various chemical interactions, while the piperazine moiety may interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) Benzophenone (CAS: 898783-25-0)
- Molecular Formula : C₁₉H₂₀BrFN₂O
- Key Features: Backbone: Benzophenone (two aromatic rings linked by a ketone group). Substituents: Bromo (C-4), fluoro (C-3) on one ring; 4-methylpiperazinomethyl group on the adjacent ring.
- The 4-methylpiperazine substituent may reduce steric hindrance relative to the bulkier 2-(trifluoromethyl)benzyl group in the target molecule.
- Implications: The ketone group could increase metabolic stability but reduce hydrogen-bonding capacity compared to the phenolic hydroxyl .
4-Bromo-2-(([3-(trifluoromethyl)phenyl]imino)methyl)phenol (CAS: Not provided)
- Molecular Formula: C₁₄H₉BrF₃NO
- Key Features: Backbone: Phenol with an imino-linked 3-(trifluoromethyl)phenyl group. Substituents: Bromo (C-4), iminomethyl (C-2) with a trifluoromethylphenyl moiety.
- Comparison: The imino group (C=N) introduces planarity, contrasting with the flexible piperazine linker in the target compound.
- Implications: The imino group may confer susceptibility to hydrolysis, limiting its utility in aqueous environments .
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate (CAS: 318248-35-0)
- Molecular Formula : C₂₀H₁₉ClF₄N₃O₂
- Key Features :
- Backbone : Pyridine ring substituted with trifluoromethyl and chloro groups.
- Functional Groups : Piperazine-ethyl ester linked to a fluorobenzoate.
- The ester group increases lipophilicity but may reduce metabolic stability due to esterase susceptibility.
- Implications : The fluorobenzoate moiety could enhance bioavailability through improved membrane permeability .
Itraconazole Intermediate (Stage-1 Product)
- Key Features :
- Structure : 1-(4-Methoxyphenyl)-piperazine reacted with 1-bromo-4-nitrobenzene.
- Substituents : Methoxy (C-4) on one aromatic ring; nitro (C-4) on the adjacent ring.
- Comparison :
- The nitro group provides strong electron-withdrawing effects, contrasting with the electron-deficient trifluoromethyl group in the target compound.
- Methoxy substituents may enhance solubility but reduce metabolic resistance compared to halogenated groups.
- Implications : Nitro groups are often associated with mutagenicity, limiting therapeutic applications .
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | CAS Number | Key Structural Features |
|---|---|---|---|
| 4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol | C₁₉H₁₉BrF₃N₂O | Not provided | Phenol, bromo, piperazinomethyl, 2-(trifluoromethyl)benzyl |
| 4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone | C₁₉H₂₀BrFN₂O | 898783-25-0 | Benzophenone, bromo, fluoro, 4-methylpiperazinomethyl |
| 4-Bromo-2-(([3-(trifluoromethyl)phenyl]imino)methyl)phenol | C₁₄H₉BrF₃NO | Not provided | Phenol, bromo, iminomethyl, 3-(trifluoromethyl)phenyl |
| 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzoate | C₂₀H₁₉ClF₄N₃O₂ | 318248-35-0 | Pyridine, chloro, trifluoromethyl, piperazinoethyl, fluorobenzoate |
Research Findings and Implications
- Trifluoromethyl Groups : The presence of CF₃ in the target compound and analogs (e.g., ) enhances lipophilicity and metabolic stability, making these compounds candidates for CNS penetration.
- Piperazine Linkers : Piperazine derivatives (e.g., ) facilitate interactions with biological targets via hydrogen bonding and cationic charge, but bulkier substituents (e.g., 2-(trifluoromethyl)benzyl) may reduce binding pocket compatibility.
- Halogen Effects : Bromine and fluorine substituents influence electronic properties and steric interactions, with bromine providing greater steric bulk and fluorine enhancing electronegativity .
Biological Activity
Overview of 4-BROMO-2-({4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHYL)PHENOL
4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol is a complex organic compound that incorporates a bromophenol structure with a trifluoromethyl-benzyl-piperazine moiety. This compound can be anticipated to exhibit various biological activities due to its structural characteristics, particularly in medicinal chemistry.
Chemical Structure
The compound can be broken down into its key functional groups:
- Bromo group : Often enhances lipophilicity and can influence receptor binding.
- Trifluoromethyl group : Known for increasing metabolic stability and altering electronic properties.
- Piperazine moiety : Commonly associated with neuroactive properties, acting as a scaffold in many pharmacologically active compounds.
The biological activity of compounds like 4-Bromo-2-({4-[2-(trifluoromethyl)benzyl]piperazino}methyl)phenol can be attributed to several mechanisms:
- Receptor Binding : The piperazine ring is known for its ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : The phenolic group may participate in enzyme inhibition through hydrogen bonding or hydrophobic interactions with active sites.
- Antioxidant Activity : Compounds containing phenolic structures often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Case Studies and Research Findings
- Neuropharmacological Studies : Research has shown that derivatives of piperazine exhibit significant activity against central nervous system disorders. For instance, compounds similar to the one have been evaluated for their potential as anxiolytics and antidepressants due to their interaction with serotonin receptors.
- Antimicrobial Activity : Studies on brominated phenolic compounds indicate potential antimicrobial properties against various pathogens, suggesting that the compound may also possess similar activities.
- Anti-inflammatory Effects : Some piperazine derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which could be relevant for therapeutic applications in inflammatory diseases.
Data Table of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 4-Bromo-2-(trifluoromethyl)benzenol | Structure | Antioxidant, Antimicrobial | PubChem |
| 1-(4-Bromo-2-chlorophenyl)-3-(1-pyridinyl)thiourea | Structure | Enzyme Inhibition | PubChem |
| 4-Bromo-2-(trifluoromethyl)benzenesulfonamide | Structure | Antimicrobial, Anti-inflammatory | PubChem |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
